Cas no 935-99-9 (1-(2-bromo-5-chlorophenyl)ethan-1-one)

1-(2-Bromo-5-chlorophenyl)ethan-1-one is a halogenated aromatic ketone with the molecular formula C₈H₆BrClO. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct bromo and chloro substituents enhance reactivity, enabling selective functionalization in cross-coupling reactions and nucleophilic substitutions. The ketone moiety further allows for derivatization into alcohols, amines, or other key functional groups. Due to its stable yet reactive structure, it is valued in research and industrial applications requiring precise molecular modifications. Proper handling is essential, given its potential sensitivity to light and moisture.
1-(2-bromo-5-chlorophenyl)ethan-1-one structure
935-99-9 structure
Product Name:1-(2-bromo-5-chlorophenyl)ethan-1-one
CAS No:935-99-9
MF:C8H6BrClO
MW:233.489640712738
MDL:MFCD11847057
CID:829350
PubChem ID:12486617
Update Time:2025-06-14

1-(2-bromo-5-chlorophenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Bromo-5-chlorophenyl)ethanone
    • 2-Acetyl-1-bromo-4-chlorobenzene
    • 2-Bromo-5-chloroacetophenone
    • 1-(2-bromo-5-chlorophenyl)ethan-1-one
    • 2'-BROMO-5'-CHLOROACETOPHENONE
    • PubChem23873
    • BCQAWQMDMPBDBW-UHFFFAOYSA-N
    • CL8884
    • LS11579
    • Ethanone, 1-(2-bromo-5-chlorophenyl)-
    • BC004983
    • AM806605
    • AB0027754
    • W9625
    • ST24020993
    • 1-(2-Bromo-5-chlorophenyl)ethanone (ACI)
    • Acetophenone, 2′-bromo-5′-chloro- (7CI, 8CI)
    • 2′-Bromo-5′-chloroacetophenone
    • SCHEMBL3121226
    • GS-3929
    • CS-0031412
    • MFCD11847057
    • SY067370
    • DTXSID40500054
    • 2 inverted exclamation mark -Bromo-5 inverted exclamation mark -chloroacetophenone
    • DB-362698
    • 935-99-9
    • EN300-1912878
    • AKOS015919676
    • MDL: MFCD11847057
    • Inchi: 1S/C8H6BrClO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3
    • InChI Key: BCQAWQMDMPBDBW-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C(Br)=CC=C(Cl)C=1

Computed Properties

  • Exact Mass: 231.92906g/mol
  • Monoisotopic Mass: 231.92906g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.566±0.06 g/cm3 (20 ºC 760 Torr),
  • Refractive Index: 1.5517 (589.3 nm 15 ºC)
  • Solubility: Very slightly soluble (0.18 g/l) (25 º C),

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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1-(2-bromo-5-chlorophenyl)ethan-1-one Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; overnight, rt
Reference
Base-Catalyzed Synthesis of Substituted Indazoles under Mild, Transition-Metal-Free Conditions
Thome, Isabelle; Besson, Claire; Kleine, Tillmann; Bolm, Carsten, Angewandte Chemie, 2013, 52(29), 7509-7513

Production Method 2

Reaction Conditions
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  45 min, rt
Reference
Direct synthesis of 1-naphthylamines enabled by 6-endo-dig cyclization strategy using copper catalysis
Ma, Peng ; Wang, Jianhui ; Liu, Guiyan, Applied Organometallic Chemistry, 2022, 36(6),

Production Method 3

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  18 h, reflux
Reference
One-Pot Asymmetric Synthesis of Alkylidene 1-Alkylindan-1-ols Using Bronsted Acid and Palladium Catalysis
Faggyas, Reka J.; Calder, Ewen D. D.; Wilson, Claire; Sutherland, Andrew, Journal of Organic Chemistry, 2017, 82(21), 11585-11593

Production Method 4

Reaction Conditions
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  6 h, rt
Reference
Palladium-Catalyzed Suzuki Coupling and NIS-Mediated Dehydrogenative Cycloetherification: A Concise Approach to 6,6-Disubstituted 6H-benzo[c]chromenes and Total Synthesis of Didehydroconicol
Shekhar, Chander; Satyanarayana, Gedu, European Journal of Organic Chemistry, 2022, 2022(18),

Production Method 5

Reaction Conditions
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  rt; 3 h, rt
Reference
Divergent Access to Benzocycles through Copper-Catalyzed Borylative Cyclizations
Yoon, Wan Seok; Han, Jung Tae; Yun, Jaesook, Advanced Synthesis & Catalysis, 2021, 363(21), 4953-4959

Production Method 6

Reaction Conditions
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  0 °C → rt; rt
Reference
Asymmetric synthesis of 1,2-dihydronaphthalene-1-ols via copper catalyzed intramolecular reductive cyclization
Acharyya, Ranjan Kumar; Kim, Soyoung; Park, Yeji; Han, Jung Tae; Yun, Jaesook, Organic Letters, 2020, 22(20), 7897-7902

Production Method 7

Reaction Conditions
1.1 Solvents: Toluene ,  Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  10 min, 0 °C
Reference
Acylated piperidine derivatives, specifically 1-(pyrrolidinylcarbonyl)piperidines, 1-(piperidinylcarbonyl)piperidines, and analogs, as melanocortin-4 receptor agonists, and their pharmaceutical compositions and therapeutic uses
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Solvents: Toluene ,  Tetrahydrofuran ;  1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  10 min
1.3 Reagents: Water
Reference
Acylated piperidine derivatives, specifically 1-[(aminocycloalkyl)carbonyl]piperidines, as melanocortin-4 receptor agonists, and their pharmaceutical compositions and therapeutic uses
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  rt
Reference
Asymmetric Synthesis and Application of Chiral Spirosilabiindanes
Chang, Xin; Ma, Pei-Long; Chen, Hong-Chao; Li, Chuan-Ying; Wang, Peng, Angewandte Chemie, 2020, 59(23), 8937-8940

Production Method 10

Reaction Conditions
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 - 5 °C; 3 h, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Dichloromethane ,  Water ;  rt; 1 h, rt
Reference
Preparation of boron containing fungicides and their use in compositions and methods for the control and/or prevention of microbial infection in plants
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Triethylamine ;  rt; rt → 0 °C
1.2 Reagents: Sulfur trioxide-pyridine ;  0 °C; 16 h, 0 °C → rt
1.3 Reagents: Sodium chloride Solvents: Water
Reference
Synthesis of Secondary Unsaturated Lactams via an Aza-Heck Reaction
Shuler, Scott A.; Yin, Guoyin; Krause, Sarah B.; Vesper, Caroline M.; Watson, Donald A., Journal of the American Chemical Society, 2016, 138(42), 13830-13833

Production Method 12

Reaction Conditions
1.1 Reagents: Aluminum chloride
Reference
Behavior of three bromochlorobenzenes in Friedel-Crafts acylation reactions
Cam-Van, N. T.; Diep, Bui K.; Buu-Hoi N. P., Tetrahedron, 1964, 20(10), 2195-9

Production Method 13

Reaction Conditions
1.1 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  rt
Reference
The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Bronsted acid-promoted cationic cyclization toward polysubstituted indenes
Wang, Zhixin; Li, Yang; Chen, Fan; Qian, Peng-Cheng; Cheng, Jiang, Chemical Communications (Cambridge, 2021, 57(14), 1810-1813

Production Method 14

Reaction Conditions
1.1 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  2 h, rt
Reference
PdII-Catalyzed Oxidative Tandem aza-Wacker/Heck Cyclization for the Construction of Fused 5,6-Bicyclic N,O-Heterocycles
Ye, Chenghao; Kou, Xuezhen; Xia, Jingzhao; Yang, Guoqiang ; Kong, Li; et al, Chemistry - An Asian Journal, 2018, 13(15), 1897-1901

Production Method 15

Reaction Conditions
1.1 Solvents: Diethyl ether ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Reference
Enantioselective Bromo-oxycyclization of Silanol
Xia, Zilei; Hu, Jiadong; Shen, Zhigao; Wan, Xiaolong; Yao, Qizheng; et al, Organic Letters, 2016, 18(1), 80-83

Production Method 16

Reaction Conditions
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  2 h, rt
Reference
Palladium-Catalyzed Aerobic Aminooxygenation of Alkenes for Preparation of Isoindolinones
Kou, Xuezhen; Li, Yu; Wu, Liang; Zhang, Xinghua; Yang, Guoqiang; et al, Organic Letters, 2015, 17(22), 5566-5569

Production Method 17

Reaction Conditions
Reference
Synthesis of 2,3-dihydro-1H-isoindole-1-thiones via the bromine-lithium exchange between 1-bromo-2-(1-isothiocyanatoalkyl)benzenes and butyllithium
Kobayashi, Kazuhiro; Yokoi, Yuki; Nakahara, Tatsuya; Matsumoto, Naoki, Tetrahedron, 2013, 69(48), 10304-10310

Production Method 18

Reaction Conditions
Reference
Sequential One-Pot Process to Construct a Dual C-C Bond: Synthesis of Fluorenes and Total Synthesis of 4-O-Demethyl-nobilone
Shekhar, Chander; Satyanarayana, Gedu, ChemistrySelect, 2023, 8(26),

1-(2-bromo-5-chlorophenyl)ethan-1-one Raw materials

1-(2-bromo-5-chlorophenyl)ethan-1-one Preparation Products

1-(2-bromo-5-chlorophenyl)ethan-1-one Suppliers

Amadis Chemical Company Limited
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(CAS:935-99-9)1-(2-bromo-5-chlorophenyl)ethan-1-one
Order Number:A22436
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):348.0
Email:sales@amadischem.com

1-(2-bromo-5-chlorophenyl)ethan-1-one Related Literature

Additional information on 1-(2-bromo-5-chlorophenyl)ethan-1-one

Comprehensive Overview of 1-(2-Bromo-5-chlorophenyl)ethan-1-one (CAS No. 935-99-9): Properties, Applications, and Industry Insights

1-(2-Bromo-5-chlorophenyl)ethan-1-one (CAS No. 935-99-9) is a specialized organic compound widely recognized in pharmaceutical and agrochemical research. Its molecular structure, featuring both bromo and chloro substituents on an aromatic ketone backbone, makes it a versatile intermediate for synthesizing complex molecules. This article delves into its physicochemical properties, synthetic pathways, and emerging applications, addressing trending queries like "sustainable synthesis of halogenated ketones" and "role of 1-(2-Bromo-5-chlorophenyl)ethan-1-one in drug discovery."

The compound’s IUPAC name and CAS registry number (935-99-9) are critical identifiers for researchers seeking high-purity reagents. With a molecular formula of C8H6BrClO, it exhibits a melting point range of 45–48°C and a boiling point of approximately 285°C, properties often searched in contexts like "thermal stability of halogenated acetophenones." Its solubility in organic solvents (e.g., ethanol, acetone) and limited water solubility align with industrial needs for cross-coupling reactions, a hotspot in modern organic chemistry.

Recent advancements highlight 1-(2-Bromo-5-chlorophenyl)ethan-1-one as a precursor for biologically active molecules, particularly in antimicrobial and anti-inflammatory agents. Searches for "halogenated ketones in medicinal chemistry" have surged, reflecting interest in its role in designing kinase inhibitors or PDE4 modulators. Notably, its electrophilic sites enable functionalization via Suzuki-Miyaura or Buchwald-Hartwig reactions, topics frequently explored in AI-driven retrosynthesis tools.

Environmental and regulatory considerations are also pivotal. While not classified as hazardous under major guidelines, its handling demands standard precautions, a point emphasized in queries like "safe storage of bromo-chloro ketones." Innovations in green chemistry have spurred studies on catalytic methods to reduce waste during its production, resonating with the sustainability focus of industries.

In agrochemicals, 1-(2-Bromo-5-chlorophenyl)ethan-1-one derivatives contribute to crop protection agents, addressing global demands for higher agricultural yields. Searches for "halogenated phenyl ketones in pesticides" underscore this niche. Analytical techniques like HPLC and GC-MS are routinely employed for purity assessment, a detail often queried by quality control professionals.

Future prospects include exploring its utility in material science, such as liquid crystals or OLED intermediates, aligning with the "next-gen electronic materials" trend. Collaborative research between academia and manufacturers is key to unlocking these potentials, as noted in recent patent filings and scientific publications indexed in major databases.

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Amadis Chemical Company Limited
(CAS:935-99-9)1-(2-bromo-5-chlorophenyl)ethan-1-one
A22436
Purity:99%
Quantity:100g
Price ($):348.0
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